Piclamilast vs. Rolipram: PDE4 Enzymatic Inhibition Potency (Human Monocyte Cytosolic PDE4)
Piclamilast (RP 73401), the N-(3,5-dichloro-4-pyridyl) analog of 3-(cyclopentyloxy)-4-methoxybenzamide, inhibits human monocyte cytosolic PDE4 with an IC50 of 1.5 nM [1]. This represents at least a 200-fold greater potency than (±)-rolipram, which exhibits an IC50 of 313 nM under identical experimental conditions [1].
| Evidence Dimension | PDE4 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 1.5 ± 0.6 nM |
| Comparator Or Baseline | (±)-Rolipram: 313 ± 6.7 nM |
| Quantified Difference | ≥200-fold greater potency |
| Conditions | Cytosolic PDE4 from human monocytes, n=3 independent experiments |
Why This Matters
The >200-fold potency advantage indicates that piclamilast achieves effective PDE4 inhibition at substantially lower concentrations, reducing the risk of off-target effects in cell-based and in vivo studies.
- [1] Souness JE, Griffin M, Maslen C, Ebsworth K, Scott LC, Pollock K, Palfreyman MN, Karlsson JA. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. Br J Pharmacol. 1996 Jun;118(3):649-58. doi: 10.1111/j.1476-5381.1996.tb15449.x. View Source
